molecular formula C12H28O3Si2 B12622113 Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane CAS No. 921200-38-6

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane

Cat. No.: B12622113
CAS No.: 921200-38-6
M. Wt: 276.52 g/mol
InChI Key: GMKUTRAVJPYIEG-UHFFFAOYSA-N
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Description

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane is an organosilicon compound characterized by the presence of both ethoxy and trimethylsilyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of silicon-containing intermediates and products. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane can be synthesized through several routes. One common method involves the hydrosilylation of propargyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of the propargyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for the efficient large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of silicon-containing compounds and as a protecting group for alcohols and amines.

    Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is used in the development of silicon-based drugs and drug delivery systems.

    Industry: The compound finds applications in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane involves the interaction of its silicon centers with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Propargyloxytrimethylsilane: Similar in structure but lacks the ethoxy groups.

    Trimethylsilylpropyne: Contains a similar trimethylsilyl group but differs in the alkyne functionality.

    Triethoxyallylsilane: Contains ethoxy groups but differs in the allyl functionality.

Uniqueness

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide both reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

CAS No.

921200-38-6

Molecular Formula

C12H28O3Si2

Molecular Weight

276.52 g/mol

IUPAC Name

triethoxy(1-trimethylsilylprop-1-en-2-yl)silane

InChI

InChI=1S/C12H28O3Si2/c1-8-13-17(14-9-2,15-10-3)12(4)11-16(5,6)7/h11H,8-10H2,1-7H3

InChI Key

GMKUTRAVJPYIEG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(=C[Si](C)(C)C)C)(OCC)OCC

Origin of Product

United States

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